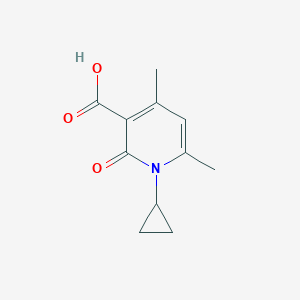

1-Cyclopropyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

1-Cyclopropyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a pyridone derivative characterized by a cyclopropyl group at the 1-position, methyl groups at the 4- and 6-positions, and a carboxylic acid moiety at the 3-position. Pyridone derivatives are widely studied for pharmaceutical and agrochemical applications, including enzyme inhibition and plant growth regulation .

Properties

IUPAC Name |

1-cyclopropyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-6-5-7(2)12(8-3-4-8)10(13)9(6)11(14)15/h5,8H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROZMZYAACOMQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C2CC2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the addition of active methylene nitriles . This reaction proceeds under mild conditions and yields the desired dihydropyridine derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Cyclopropyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of 1-Cyclopropyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

This compound is a heterocyclic compound belonging to the dihydropyridine class. It features a cyclopropyl group attached to the nitrogen atom and two methyl groups at the 4 and 6 positions of the pyridine ring, with a carboxylic acid group at position 3 and a ketone group at position 2.

Chemistry

This compound serves as a precursor in synthesizing more complex heterocyclic compounds.

Biology

This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents. Dihydropyridine derivatives, including 1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.

Industry

It is used in developing new materials with specific properties, such as polymers and coatings.

Biological Activities

1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid exhibits diverse biological activities, making it significant in medicinal chemistry.

Cytotoxic Effects: The compound induces apoptosis in tumor cells. In silico docking studies suggest it may interact with proteins involved in the apoptosis pathway, such as PARP-1, potentially leading to enhanced apoptosis in cancer cells while sparing normal cells.

Neuroprotective Effects: Derivatives of dihydropyridine compounds, including 1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, may exhibit neuroprotective effects. These compounds can inhibit acetylcholinesterase (AChE), potentially providing therapeutic benefits in managing cognitive decline associated with neurodegenerative disorders.

Case Studies and Research Findings

Cytotoxicity Study: Dihydropyridine carboxylic acids demonstrated significant cytotoxicity against various cancer cell lines, with some derivatives exhibiting lower IC50 values than established chemotherapeutics like Cisplatin.

Neuroprotection Research: Compounds with similar structural motifs were evaluated for their ability to protect neuronal cells from oxidative stress and inflammation. The findings suggest that these compounds can enhance the expression of neuroprotective proteins and reduce neuroinflammation.

SAR Analysis: Structure-activity relationship studies indicate that modifications on the cyclopropyl group and the carboxylic acid moiety can significantly influence both cytotoxicity and selectivity towards cancer cells versus normal cells.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The 1-position substituent significantly influences molecular weight, solubility, and bioactivity. Key analogs include:

Note: The cyclopropyl analog listed here (CAS 1495247-89-6) corresponds to 1-(cyclopropylmethyl)-..., a related but distinct structure.

Key Observations:

- Hydrophobicity : Bulky or aromatic substituents (e.g., 4-chlorophenyl) increase molecular weight and likely reduce aqueous solubility compared to smaller alkyl groups (ethyl, methyl).

- Synthetic Accessibility : Ethyl and methyl derivatives are synthesized via straightforward alkylation of pyridone precursors, while aryl substituents may require coupling reactions .

Physicochemical Properties

- NMR Shifts : For 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, ¹³C NMR signals for carbonyl groups (C-2) appear near δ 160–165 ppm, while methyl groups resonate at δ 19–30 ppm . Substituent electronic effects may shift these values slightly.

- Melting Points : Derivatives with polar groups (e.g., 2-methoxyethyl) exhibit lower melting points compared to aromatic analogs due to reduced crystallinity .

Biological Activity

1-Cyclopropyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound belonging to the dihydropyridine class. Its unique structure, characterized by a cyclopropyl group and specific methyl substitutions, suggests potential biological activities worth exploring. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: 1-Cyclopropyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

CAS Number: 1267612-07-6

The compound features a cyclopropyl group attached to the nitrogen atom and two methyl groups at positions 4 and 6 of the pyridine ring. The presence of a carboxylic acid group at position 3 and a ketone group at position 2 further defines its structure.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. A common approach involves:

- Reaction of Meldrum’s acid with triethyl orthoformate.

- Addition of aniline followed by active methylene nitriles.

These synthetic routes yield the desired compound with good efficiency.

Antimicrobial Properties

Research has indicated that this compound exhibits promising antimicrobial activity . In vitro studies demonstrate its effectiveness against various Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies show that it can inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve modulation of key signaling pathways associated with cancer progression. In particular, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are implicated in inflammation and tumor growth .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets:

- Enzyme Inhibition: The compound can inhibit COX enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes and cancer progression.

- Receptor Interaction: It may interact with various receptors involved in cellular signaling pathways that regulate growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other dihydropyridine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Nicotinic Acid Derivatives | Nicotinic Acid | Hypolipidemic and neuroprotective effects |

| Other Dihydropyridine Derivatives | Dihydropyridine | Variable activities depending on substitution patterns |

The distinct substitution pattern in this compound imparts unique chemical and biological properties compared to these compounds .

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Antimicrobial Study: A study evaluated its efficacy against common bacterial strains, showing significant inhibition at low concentrations.

Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 18 -

Anticancer Research: In vitro tests on human cancer cell lines revealed IC50 values indicating effective growth inhibition.

Cell Line IC50 (µM) HeLa 25 HCT116 30

These findings underscore the potential therapeutic applications of this compound in treating infections and cancer .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| One-pot reflux | EtOH/HCl, 1 h, 80°C | 67% | |

| Cyclopropane functionalization | Anhydrous DMF, Pd catalysis | N/A* | |

| Nitrile hydrolysis | H₂SO₄, 60°C, 4 h | ~50%† | |

| *Yield data not explicitly reported; †Estimated from analogous procedures. |

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization of novel analogs?

Answer:

Discrepancies in NMR, MS, or IR data often arise from impurities, tautomerism, or solvent effects. Methodological approaches include:

- Multi-technique validation : Cross-verify NMR (¹H, ¹³C) with high-resolution MS (HRMS) and IR. For example, in , a deep red crystal exhibited δ 8.71 (s, C2-H) in ¹H-NMR and HRMS m/z 525.2147 (M+H)+, confirming structure.

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify tautomeric forms .

- Crystallography : Use single-crystal X-ray diffraction (as in ) to resolve ambiguities in substituent positioning.

Q. Table 2: Key Spectroscopic Benchmarks

| Technique | Observed Data (Example) | Reference |

|---|---|---|

| ¹H-NMR | δ 1.95 (s, CH₃), 8.34 (d, CH) | |

| HRMS | m/z 525.2147 (M+H)+ | |

| X-ray | Crystallographic coordinates |

Basic: Which structural features of this compound influence its biological activity?

Answer:

Critical pharmacophoric elements include:

- Cyclopropyl group : Enhances metabolic stability by resisting oxidative degradation .

- Dihydropyridine core : Facilitates π-π stacking with biological targets (e.g., enzyme active sites) .

- Carboxylic acid moiety : Improves solubility and enables salt formation for enhanced bioavailability .

Q. SAR Insights :

- Methyl groups at C4 and C6 increase steric bulk, potentially improving target selectivity .

- The 2-oxo group participates in hydrogen bonding, critical for binding affinity .

Advanced: What strategies improve aqueous solubility and stability for in vitro assays?

Answer:

- Salt formation : Convert the carboxylic acid to sodium or potassium salts (e.g., via NaOH treatment) .

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .

- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis .

Safety Note : Handle with nitrile gloves and ventilation due to acute toxicity risks (skin/eye irritation) .

Basic: Which analytical techniques confirm purity and structure?

Answer:

- HPLC-UV : Purity >95% confirmed at λ 254 nm .

- Melting point analysis : Sharp m.p. (e.g., 208–211°C in ) indicates homogeneity.

- Elemental analysis : Match calculated vs. observed C/H/N/S ratios (e.g., C 61.85% observed vs. 61.84% calculated) .

Advanced: How to design SAR studies for pharmacophore exploration?

Answer:

- Scaffold diversification : Synthesize analogs with varying substituents (e.g., halogens, methoxy) at C4/C6 .

- Biological assays : Test against target enzymes (e.g., antimicrobial activity via MIC assays) .

- Computational docking : Use MOE or AutoDock to predict binding modes with proteins (e.g., dihydrofolate reductase) .

Q. Table 3: Example Modifications and Activity

| Modification | Observed Effect | Reference |

|---|---|---|

| 4-Chlorophenyl substituent | Increased antifungal activity | |

| Methoxy group at C8 | Enhanced enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.